Methyldichlorophosphine

Description

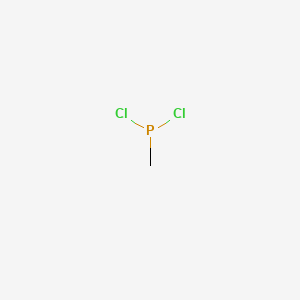

Structure

3D Structure

Properties

IUPAC Name |

dichloro(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2P/c1-4(2)3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPKWOKGVUHZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2P | |

| Record name | METHYL PHOSPHONOUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060978 | |

| Record name | Methylphosphonous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl phosphonous dichloride appears as a colorless liquid with a pungent odor. Very toxic by inhalation. Denser than water., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | METHYL PHOSPHONOUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl phosphonous dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

75.0 [mmHg] | |

| Record name | Methyl phosphonous dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

676-83-5 | |

| Record name | METHYL PHOSPHONOUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous dichloride, P-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous dichloride, P-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylphosphonous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphosphonous dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyldichlorophosphine

Foreword

Methyldichlorophosphine (CH₃PCl₂), also known as methylphosphonous dichloride, is a foundational building block in organophosphorus chemistry. Its high reactivity, stemming from the phosphorus(III) center bonded to two labile chlorine atoms and a methyl group, makes it both a versatile precursor and a significant handling challenge. This guide provides an in-depth exploration of the core chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven protocols for its use, and contextualize its importance in modern synthesis.

Compound Identification and Core Physical Properties

Precise identification and understanding of physical constants are paramount for the safe and effective use of any chemical reagent. This compound is a colorless, corrosive, and flammable liquid with a pungent odor.[1][2] It is highly sensitive to air and moisture.[3][4]

| Property | Value | Source(s) |

| CAS Number | 676-83-5 | [1][3][5] |

| Molecular Formula | CH₃Cl₂P | [1][3][4] |

| Molecular Weight | 116.91 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][6] |

| Boiling Point | 81-82 °C | [3][7][8] |

| Melting Point | -81.5 °C | [3][4][7] |

| Density | 1.3 g/mL | [3][7][8] |

| Refractive Index | 1.4944 - 1.4964 | [3][7][8] |

| Flash Point | 48 °C | [3][4][7] |

| Vapor Pressure | 79.3 mmHg at 25°C | [4] |

| Solubility | Reacts with water | [3][4] |

| UN Number | 2845 | [1][4] |

Synthesis and Commercial Production

The synthesis of this compound is a well-established industrial process, reflecting its importance as a chemical intermediate. Understanding its synthesis provides insight into potential impurities and the scale of its availability.

Industrial Synthesis: Methane and Phosphorus Trichloride

The primary industrial route involves the high-temperature, gas-phase reaction of methane (CH₄) with phosphorus trichloride (PCl₃).[2][9] This reaction proceeds via a free-radical chain mechanism, often initiated by a catalyst like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[2][9]

-

Initiation: The catalyst generates chlorine radicals (Cl•) at elevated temperatures (500-650 °C).[2][9]

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from methane, yielding a highly reactive methyl radical (•CH₃) and hydrogen chloride (HCl).[2]

-

The methyl radical attacks a molecule of phosphorus trichloride, displacing a chlorine atom to form the desired C-P bond of this compound and regenerating a chlorine radical.[2]

-

-

Termination: The chain reaction ceases when radicals combine.

The elegance of this method lies in its use of inexpensive, readily available feedstocks. However, the high temperatures and radical nature make it a non-stereoselective process, yielding a racemic mixture of the P-chiral molecule.[2]

Laboratory-Scale Synthesis

For laboratory applications, several alternative routes are available. A common method involves the alkylation of phosphorus trichloride with methyl iodide in the presence of aluminum chloride to form a phosphonium salt, which is subsequently reduced with iron powder.[1]

-

Step 1 (Alkylation): CH₃I + PCl₃ + AlCl₃ → [CH₃PCl₃]⁺[AlCl₃I]⁻

-

Step 2 (Reduction): [CH₃PCl₃]⁺[AlCl₃I]⁻ + Fe → CH₃PCl₂ + FeICl + AlCl₃

Another convenient laboratory synthesis involves the reduction of the pre-formed complex of methyl chloride, PCl₃, and AlCl₃ with phenyldichlorophosphine.[10] These methods offer greater control for smaller-scale operations where the high-temperature gas-phase reaction is not feasible.

Chemical Reactivity and Core Mechanisms

The chemistry of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-Cl bonds. The phosphorus atom possesses a lone pair of electrons, allowing it to act as a nucleophile, but the strong electron-withdrawing effect of the two chlorine atoms makes it highly susceptible to attack by nucleophiles.

Caption: Oxidation from Phosphorus(III) to Phosphorus(V).

Common oxidizing agents for this purpose include sulfuryl chloride (SO₂Cl₂), dinitrogen tetroxide (N₂O₄), and even molecular oxygen (O₂). [2][11]The reaction with sulfuryl chloride is particularly efficient and widely used. [11]

-

Reaction: CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂ [11] Methylphosphonic dichloride is itself a crucial intermediate, notably as a precursor in the synthesis of certain chemical warfare agents and in oligonucleotide synthesis. [11][12]

Nucleophilic Substitution with Alcohols and Amines

The P-Cl bonds are excellent leaving groups, facilitating nucleophilic substitution reactions.

-

With Alcohols (Alcoholysis): Reaction with alcohols produces methylphosphonite esters. [2]The stoichiometry of the alcohol determines whether one or both chlorine atoms are substituted. This reaction proceeds via the nucleophilic attack of the alcohol's oxygen on the electrophilic phosphorus atom. [2]These phosphonite products can be subsequently oxidized to the more stable phosphonates. [2]* With Amines (Aminolysis): Primary or secondary amines react similarly to yield P-alkylphosphonic diamides (phosphonamides). [2]The use of a tertiary amine base like triethylamine is often required to scavenge the HCl byproduct.

Experimental Protocols: Handling and Application

The high reactivity of this compound necessitates rigorous and well-defined experimental procedures. Trustworthiness in any protocol involving this reagent is built upon a self-validating system of inert atmosphere techniques and careful quenching.

Mandatory Protocol: Safe Handling and Inert Atmosphere Technique

This protocol outlines the minimum requirements for safely handling this compound in a research setting.

-

Preparation:

-

All glassware must be oven-dried (>120 °C) for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).

-

All transfers must be conducted in a certified chemical fume hood.

-

Prepare a quenching bath (e.g., a large beaker with a solution of sodium bicarbonate or a dry powder absorbent like vermiculite) within the fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. [13]2. Inert Gas Manifold (Schlenk Line) Use:

-

Connect the reaction flask to a Schlenk line, ensuring a positive pressure of inert gas.

-

The this compound reagent bottle should be equipped with a septum.

-

-

Reagent Transfer (Syringe Technique):

-

Purge a gas-tight syringe with inert gas 3-5 times.

-

Puncture the septum of the reagent bottle and slowly draw the required volume of liquid. Ensure the needle tip is below the liquid surface to avoid pulling gas.

-

Withdraw the syringe and immediately insert it into the reaction flask's septum.

-

Dispense the reagent slowly into the reaction mixture, especially if the reaction is exothermic.

-

-

Post-Use and Quenching:

-

Any residual reagent in the syringe must be quenched immediately. Expel the contents slowly into a beaker containing a non-reactive solvent (e.g., hexane) under an inert atmosphere, which can then be slowly added to an alcohol (like isopropanol) for quenching.

-

Clean all contaminated glassware by rinsing with an anhydrous, inert solvent, and then carefully quench the rinsate.

-

Representative Reaction: Synthesis of Diethyl Methylphosphonite

This protocol details the reaction of this compound with ethanol to form a phosphonite ester, a common follow-on reaction.

-

Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser connected to an inert gas line/bubbler.

-

Reagents:

-

In the reaction flask, dissolve absolute ethanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Charge the dropping funnel with this compound (1.0 equivalent) dissolved in anhydrous diethyl ether.

-

-

Reaction:

-

Add the this compound solution dropwise to the stirred ethanol solution over 1 hour, maintaining the internal temperature below 5 °C.

-

A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Isolation:

-

Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

-

Wash the precipitate with additional anhydrous ether.

-

Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude diethyl methylphosphonite.

-

Crucial Note: The product is still oxygen-sensitive and should be handled under an inert atmosphere. It is often used immediately in the next step (e.g., oxidation to the phosphonate) without purification by distillation to avoid decomposition.

-

Key Applications in Research and Industry

The utility of this compound is defined by its role as a reactive intermediate for creating more complex organophosphorus compounds.

-

Agrochemicals: It is a key precursor to the herbicide Glufosinate. [1][2]The C-P bond formed in the initial synthesis of this compound is a core structural feature of the final active ingredient.

-

Flame Retardants: It is used in the production of various flame-retardant compounds. [1][14]Organophosphorus compounds, particularly phosphinates derived from it, are highly effective in interrupting the combustion cycle in polymers.

-

Ligand Synthesis: It serves as a starting material for synthesizing phosphine ligands used in transition metal catalysis, such as dimethylphenylphosphine. [1]* Chemical Defense: Historically, it was used as a precursor in the production of V-series nerve agents (like VX) and Sarin. [1]Its status as a Schedule 2 chemical under the Chemical Weapons Convention strictly controls its production and trade.

Safety, Handling, and Disposal

The hazardous nature of this compound cannot be overstated. A thorough understanding of its risks is essential for anyone working with this compound.

Caption: Workflow for the safe handling of this compound.

-

Hazards:

-

Pyrophoric and Water-Reactive: Catches fire spontaneously if exposed to air and reacts violently with water. [15][16] * Corrosive: Causes severe skin burns and eye damage. [2] * Toxic: Toxic or harmful if inhaled or swallowed. [2][3]Inhalation can cause chemical pneumonitis. [17] * Decomposition: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosphorus oxides (POx). [3][12]* Storage: Must be stored under an inert gas (argon or nitrogen) in a tightly sealed container. [6]It should be kept in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from incompatible substances like oxidizing agents and bases. [3][15]* Spill Response: In case of a spill, evacuate the area. DO NOT USE WATER. [15][17]Cover the spill with a dry, inert absorbent material such as sand or vermiculite. [15]All cleanup operations should be performed by trained personnel wearing appropriate PPE. [17]* Disposal: Waste must be treated as hazardous. Small amounts can be cautiously quenched by slow addition to a large volume of a stirred, cooled secondary alcohol like isopropanol. The resulting acidic solution must be neutralized before disposal according to local, state, and federal regulations. [15]

-

Conclusion

This compound is a quintessential example of a highly reactive and versatile chemical intermediate. Its properties are dictated by the trivalent phosphorus center, which provides pathways for oxidation, and the two labile P-Cl bonds that are susceptible to a wide range of nucleophilic substitution reactions. While its hazardous nature—particularly its pyrophoricity and violent reaction with water—demands the utmost respect and adherence to strict handling protocols, its utility as a precursor in agrochemicals, flame retardants, and ligand synthesis solidifies its place as a critical compound in the field of organophosphorus chemistry. The insights and protocols provided in this guide are intended to empower researchers to harness its synthetic potential safely and effectively.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Synthesis of this compound and dimethylchlorophosphine. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphosphonyl dichloride. Retrieved from [Link]

-

Ereztech. (n.d.). This compound | CAS 676-83-5. Retrieved from [Link]

-

PubChem. (n.d.). Methyl phosphonous dichloride. Retrieved from [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 676-83-5). Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl phosphonic dichloride. Retrieved from [Link]

-

Molbase. (n.d.). This compound 676-83-5 wiki. Retrieved from [Link]

-

NIST. (n.d.). This compound - Phase change data. Retrieved from [Link]

- Google Patents. (2016). WO2016079164A1 - Method for producing methyl-dichloro-phosphane.

-

Taylor & Francis Online. (2008). This compound, a Versatile Starting Material for Flame Retardants and Performance Chemicals. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|Methylphosphonous Dichloride [benchchem.com]

- 3. This compound | 676-83-5 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | CAS 676-83-5 — Ereztech [ereztech.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS#: 676-83-5 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. WO2016079164A1 - Method for producing methyl-dichloro-phosphane - Google Patents [patents.google.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 12. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. tandfonline.com [tandfonline.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. METHYL PHOSPHONOUS DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dichloro(methyl)phosphane

Introduction

Dichloro(methyl)phosphane, a cornerstone organophosphorus compound, serves as a critical intermediate in a myriad of chemical syntheses. Known by several names, including methyldichlorophosphine and methylphosphonous dichloride, this highly reactive liquid is characterized by its pungent odor and its sensitivity to air and moisture.[1] Its significance spans from the production of agrochemicals to its utility in the synthesis of complex ligands for catalysis and its historical role in the development of chemical warfare agents.[2][3] This guide provides an in-depth exploration of its chemical identity, properties, synthesis, reactivity, applications, and the essential safety protocols for its handling, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identification

The unambiguous identification of chemical compounds is paramount in scientific research and communication. Dichloro(methyl)phosphane is registered under several identifiers, with its IUPAC name being a subject of some variation in literature.

The systematic IUPAC name for this compound is dichloro(methyl)phosphane .[1][3][4][5] However, it is also frequently referred to by the preferred IUPAC name methylphosphonous dichloride .[2][5][6] A comprehensive list of its identifiers is provided in the table below.

| Identifier | Value |

| IUPAC Name | dichloro(methyl)phosphane[1][3][4][5] |

| Preferred IUPAC Name | Methylphosphonous dichloride[2][5][6] |

| Other Names | This compound, Dichloromethylphosphine, Methyl phosphonous dichloride, Methylphosphorus dichloride[2][7][8] |

| CAS Number | 676-83-5[1][2][4][7] |

| EC Number | 211-631-8[2][7] |

| UN Number | 2845[2][5][7] |

| Molecular Formula | CH₃Cl₂P[2][4][7] |

| SMILES | CP(Cl)Cl[2][3][4] |

| InChI Key | CDPKWOKGVUHZFR-UHFFFAOYSA-N[1][3][6] |

Physicochemical Properties

The utility of dichloro(methyl)phosphane in various synthetic applications is dictated by its distinct physical and chemical properties. It is a colorless, corrosive, and flammable liquid that is highly reactive.[2] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Weight | 116.91 g/mol [1][2] |

| Appearance | Colorless liquid[2][4] |

| Odor | Pungent[1][2][5] |

| Boiling Point | 81-82 °C[4][7][8] |

| Melting Point | -81.5 °C[7][8] |

| Density | 1.322 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.496 |

| Flash Point | 48 °C[7][8] |

| Vapor Pressure | 79.3 mmHg at 25°C[7] |

| Water Solubility | Reacts with water[7][8] |

| Sensitivity | Air and moisture sensitive[7][8] |

Synthesis of Dichloro(methyl)phosphane

The synthesis of dichloro(methyl)phosphane can be achieved through several routes, with the choice of method often depending on the desired scale and available starting materials. A common and effective laboratory-scale synthesis involves the alkylation of phosphorus trichloride followed by reduction.[2]

3.1. Synthesis via Alkylation of Phosphorus Trichloride and Subsequent Reduction

This method proceeds in two main stages: the formation of a phosphonium salt intermediate, followed by its reduction to yield the desired product.[2]

Experimental Protocol:

-

Formation of the Phosphonium Salt: In a sealed glass tube, combine methyl iodide (CH₃I), phosphorus trichloride (PCl₃), and aluminum chloride (AlCl₃).[2] The reaction proceeds to form the complex [CH₃PCl₃]⁺[AlCl₃I]⁻.[2]

-

Reduction of the Phosphonium Salt: The resulting phosphonium salt is then reduced to dichloro(methyl)phosphane. This can be achieved using a reducing agent such as iron powder.[2] The reaction is as follows: [CH₃PCl₃]⁺[AlCl₃I]⁻ + Fe → CH₃PCl₂ + FeICl + AlCl₃[2]

A more convenient laboratory adaptation involves the reduction of the complex with phenyldichlorophosphine in the presence of phosphorus oxychloride.[9]

Detailed Step-by-Step Methodology:

-

Prepare the complex (I) by shaking 12 g of methyl chloride, 31 g of phosphorus trichloride, and 29 g of aluminum chloride in a sealed glass tube.[9]

-

Transfer the complex to a 200 ml flask equipped with a 6-inch Vigreux column.[9]

-

Add 21 ml of phosphorus oxychloride, which will cause an exothermic reaction and dissolve most of the complex.[9]

-

Add 31 ml of phenyldichlorophosphine to the mixture.[9]

-

Heat the mixture to 130 °C, at which point it should become homogeneous.[9]

-

Distill the product, a clear, colorless liquid, at 80-98 °C.[9]

-

Redistill the collected liquid in a nitrogen atmosphere to obtain pure this compound (b.p. 80-84 °C) with a yield of approximately 82%.[9]

Caption: Synthesis of Dichloro(methyl)phosphane Workflow.

Chemical Reactivity and Synthetic Applications

The high reactivity of dichloro(methyl)phosphane, particularly the lability of its P-Cl bonds, makes it a versatile reagent in organic and organometallic synthesis.

4.1. Nucleophilic Substitution Reactions

The phosphorus-chlorine bonds are highly susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of a wide range of organophosphorus compounds.[1]

-

Reaction with Alcohols (Alcoholysis): Reaction with alcohols leads to the formation of phosphonites. The stoichiometry of the reaction determines whether one or both chlorine atoms are substituted.[1] CH₃PCl₂ + ROH → CH₃P(OR)Cl + HCl CH₃PCl₂ + 2ROH → CH₃P(OR)₂ + 2HCl

-

Reaction with Amines (Aminolysis): Similarly, amines react to form aminophosphines.

4.2. Oxidation

Dichloro(methyl)phosphane can be readily oxidized to the corresponding phosphonyl dichloride, a P(V) species. A common oxidizing agent for this transformation is sulfuryl chloride (SO₂Cl₂).[10]

CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂[10]

4.3. Use as a Ligand in Coordination Chemistry

Dichloro(methyl)phosphane can act as a ligand in coordination chemistry, forming complexes with transition metals.[1] Its electronic and steric properties can be tuned by substitution of the chloride atoms, making it a precursor to a variety of phosphine ligands used in catalysis. These ligands are instrumental in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Caption: Key Reaction Pathways of Dichloro(methyl)phosphane.

Applications in Research and Drug Development

Dichloro(methyl)phosphane is a valuable intermediate with significant applications in both industrial and academic research.[1]

-

Agrochemicals: It is a key precursor in the synthesis of the herbicide Glufosinate-ammonium.[1][2]

-

Flame Retardants: This compound is also utilized in the production of flameproofing compounds.[2]

-

Catalysis: As a precursor to various phosphine ligands, it plays an indirect but crucial role in the synthesis of complex organic molecules, some of which may be pharmacologically active. The development of efficient catalytic systems is a cornerstone of modern drug discovery and development.

-

Chemical Warfare Agents: Historically, dichloro(methyl)phosphane was used as a precursor in the synthesis of nerve agents such as Sarin and VX.[2]

While its direct application in drug molecules is not common, its role as a building block for ligands used in catalytic converters for the synthesis of pharmaceuticals is of significant importance to drug development professionals.[1]

Safety, Handling, and Toxicology

Dichloro(methyl)phosphane is a hazardous chemical that must be handled with extreme caution in a controlled laboratory setting.[1]

Hazards:

-

Flammability: It is a flammable liquid and vapor and can catch fire spontaneously if exposed to air.[1][11]

-

Reactivity: It reacts violently with water, releasing fumes of hydrochloric acid.[1][5][11] It is also air and moisture sensitive.[7][8]

-

Toxicity: It is toxic if inhaled and harmful if swallowed.[1][11]

-

Corrosivity: It causes severe skin burns and eye damage.[1][11] It is also a lachrymator, a substance that causes tearing.[11]

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Work should be conducted in a well-ventilated area or a fume hood.[11]

-

Gloves: Wear appropriate protective gloves.[11]

-

Eye Protection: Use chemical safety goggles and a face shield.[11]

-

Clothing: Wear protective clothing to prevent skin exposure.[11]

-

Inert Atmosphere: Handle and store under an inert gas like nitrogen.[11]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools.[11] For small fires, use dry chemical, soda ash, lime, or dry sand. Do not use water, CO₂ or foam. [12]

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[11]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[11]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[11]

References

-

Benchchem. This compound|Methylphosphonous Dichloride. [Link]

-

LookChem. This compound. [Link]

-

Wikipedia. This compound. [Link]

-

Ereztech. This compound | CAS 676-83-5. [Link]

-

Alfa Aesar. This compound - SAFETY DATA SHEET. [Link]

-

PubChem. Methyl phosphonous dichloride | CH3Cl2P | CID 61194. [Link]

-

Sciencemadness.org. Synthesis of this compound and dimethylchlorophosphine. [Link]

-

NIST WebBook. This compound. [Link]

-

Wikipedia. Methylphosphonyl dichloride. [Link]

-

Organic Syntheses Procedure. diethyl (dichloromethyl)phosphonate. [Link]

- Google Patents. WO2016079164A1 - Method for producing methyl-dichloro-phosphane.

-

PubChem. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671. [Link]

- Google Patents. CN105669748A - Synthesis method of methyl phosphorus dichloride.

Sources

- 1. This compound|Methylphosphonous Dichloride [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 97+%, Thermo Scientific Chemicals Each | Request for Quote [thermofisher.com]

- 4. This compound | CAS 676-83-5 — Ereztech [ereztech.com]

- 5. Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | 676-83-5 [chemicalbook.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. METHYL PHOSPHONOUS DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Methyldichlorophosphine (CAS 676-83-5): Synthesis, Reactivity, and Handling for Advanced Research Applications

This guide provides an in-depth technical overview of Methyldichlorophosphine (CH₃PCl₂), also known as methylphosphonous dichloride, a highly reactive and versatile organophosphorus compound. Intended for researchers, chemists, and professionals in drug development, this document explores its fundamental properties, synthesis protocols, key reactions, and critical safety procedures. The causality behind experimental choices is emphasized to provide actionable insights for laboratory applications.

Introduction and Significance

This compound (CAS No. 676-83-5) is a foundational building block in organophosphorus chemistry.[1][2] It is a colorless, corrosive, and flammable liquid characterized by a pungent odor and high reactivity, particularly with nucleophilic reagents, air, and moisture.[1][2][3] Its significance lies in its role as a key intermediate for synthesizing a wide array of value-added chemicals, including flame retardants, agricultural chemicals, plastic stabilizers, and catalysts.[1][2][4] Furthermore, its P-Cl bonds offer a gateway for creating diverse carbon-phosphorus and heteroatom-phosphorus linkages, making it an invaluable reagent in synthetic organic chemistry and for the development of novel phosphorus-containing compounds.

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 676-83-5 | [1][5][6] |

| Molecular Formula | CH₃PCl₂ | [1][7] |

| Molecular Weight | 116.91 g/mol | [1][7] |

| Appearance | Colorless to light yellow liquid | [1][3][6] |

| Boiling Point | 81-82 °C | [8] |

| Melting Point | -81.5 °C | [8] |

| Density | 1.300 - 1.31 g/cm³ | [6][8] |

| Flash Point | 48 °C | [8] |

| UN Number | 2845 | [1][7] |

Synthesis and Core Reactivity

The synthetic routes to this compound and its subsequent reactions are central to its utility. The choice of methodology is dictated by scale, available precursors, and desired purity.

Established Synthesis Protocols

Several methods exist for the preparation of this compound. A prevalent laboratory and industrial approach involves the alkylation of phosphorus trichloride (PCl₃) followed by a reduction step.[1]

Method 1: Alkylation-Reduction from PCl₃

This process involves two main stages:

-

Formation of the Phosphonium Salt: Phosphorus trichloride is reacted with an alkylating agent, such as methyl iodide or methyl chloride, in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form a tetrachloroaluminate phosphonium salt complex, [CH₃PCl₃]⁺[AlCl₄]⁻.[1][9] The Lewis acid is crucial as it activates the PCl₃ towards electrophilic attack by the alkylating agent.

-

Reduction: The resulting complex is then reduced to yield this compound. Various reducing agents can be employed, including metal powders like iron or aluminum.[1][9]

A representative reaction scheme is: CH₃I + PCl₃ + AlCl₃ → [CH₃PCl₃]⁺[AlCl₃I]⁻ [CH₃PCl₃]⁺[AlCl₃I]⁻ + Fe → CH₃PCl₂ + FeICl + AlCl₃[1]

Method 2: Direct Reaction of Methane with PCl₃

For large-scale industrial production, a high-temperature gas-phase reaction between methane (CH₄) and phosphorus trichloride is utilized. This reaction often requires a catalyst, such as carbon tetrachloride, thionyl chloride, or sulfuryl chloride, and is performed under pressure at temperatures ranging from 500 to 650 °C.[10] The rationale for the high temperature is to initiate the radical chain mechanism necessary for the C-P bond formation.[2]

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the trivalent phosphorus center and the two labile P-Cl bonds.

-

Reaction with Water and Alcohols: It reacts violently with water and moisture, hydrolyzing to form methylphosphonous acid and releasing corrosive hydrogen chloride (HCl) gas.[1][3] Its reaction with alcohols (alcoholysis) is a fundamental method for synthesizing methylphosphonite esters, which are important intermediates in their own right. The reaction proceeds via nucleophilic substitution at the phosphorus center.

-

Oxidation: this compound is readily oxidized from the P(III) to the P(V) state. A common and synthetically important reaction is its oxidation with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid to produce Methylphosphonyl dichloride (CH₃P(O)Cl₂), another critical building block in organophosphorus chemistry.[2][11][12]

-

Ligand Formation: As a phosphine derivative, it can act as a ligand in coordination chemistry, forming complexes with transition metals.[2]

Below is a diagram illustrating the fundamental oxidation reaction.

Caption: Oxidation of P(III) this compound to P(V) Methylphosphonyl Dichloride.

Applications in Drug Development and Chemical Synthesis

This compound is a versatile precursor for a range of commercial and research chemicals.

-

Agrochemicals: It is a documented precursor in the synthesis of the herbicide Glufosinate.[1][2]

-

Flame Retardants: It serves as a starting material for various flameproofing compounds, often derivatives of phosphinic acid.[1][4]

-

Organic Synthesis: It is used to prepare other organophosphorus reagents, such as dimethylphenylphosphine.[1][2] It is also employed in the synthesis of phosphonoamidite coupling reagents used in nucleoside chemistry.[3]

-

Chemical Weapons Precursor: It is important to note that this compound is listed as a Schedule 2 precursor under the Chemical Weapons Convention, as it can be used in the synthesis of nerve agents like Sarin and VX.[1][11] Its use is therefore highly regulated.

-

Drug Development: While not a drug itself, its derivatives, such as phosphonates and phosphinates, are important classes of phosphorus-containing drugs.[13] These moieties are often designed as prodrugs to improve bioavailability or as analogues of biomolecules.[13] The reactivity of this compound provides a route to introduce the C-P bond, which is a key structural feature in these therapeutic agents.

Critical Safety and Handling Protocols

The high reactivity and toxicity of this compound demand stringent safety protocols. It is corrosive, toxic if inhaled, pyrophoric (catches fire spontaneously in air), and reacts violently with water.[1][14]

Hazard Summary

-

Flammability: Pyrophoric and flammable liquid.[14] Vapors may form explosive mixtures with air.

-

Corrosivity: Causes severe skin burns and eye damage.[1][14]

-

Toxicity: Harmful or fatal if swallowed or inhaled.[14] Releases toxic and corrosive gases upon decomposition or contact with water.[3]

-

Reactivity: Reacts violently with water, moist air, strong oxidizing agents, and strong bases.[3]

Step-by-Step Laboratory Handling Protocol

This protocol is a self-validating system designed to minimize exposure and mitigate risks.

-

Preparation and Engineering Controls:

-

Causality: To prevent inhalation of toxic vapors and spontaneous ignition upon contact with air, all work must be conducted in a certified chemical fume hood with a robust airflow.

-

Action: Ensure the fume hood sash is at the lowest practical height. Have an inert atmosphere source (e.g., nitrogen or argon) ready for creating an inert environment.

-

-

Personal Protective Equipment (PPE):

-

Causality: To prevent severe burns from skin or eye contact, comprehensive PPE is mandatory.

-

Action: Wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Ensure safety showers and eyewash stations are unobstructed and immediately accessible.[15]

-

-

Handling and Transfer:

-

Causality: To avoid violent reactions with atmospheric moisture and oxygen, the reagent must be handled under an inert atmosphere.

-

Action: Use Schlenk line techniques or a glovebox for all transfers. Use clean, dry, gas-tight syringes or cannulas for liquid transfer. Never open a container of this compound directly to the atmosphere.

-

-

Emergency Preparedness:

-

Causality: In case of a fire or spill, an inappropriate response (like using water) can worsen the situation.

-

Action: Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. DO NOT use water or CO₂ extinguishers. For spills, cover with dry sand or another non-combustible absorbent material, then collect into a sealed container for hazardous waste disposal.[14]

-

-

Storage:

-

Causality: Improper storage can lead to degradation, pressure buildup, and accidents.

-

Action: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen). Keep in a cool, dry, well-ventilated, and dedicated corrosives/flammables cabinet away from incompatible materials.[15]

-

-

Waste Disposal:

-

Causality: Due to its hazardous nature, waste must be handled by trained professionals.

-

Action: All waste containing this compound is classified as hazardous. Dispose of it through an approved hazardous waste program in accordance with all local, state, and federal regulations. Do not mix with other waste streams.

-

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|Methylphosphonous Dichloride [benchchem.com]

- 3. This compound | 676-83-5 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound (CAS 676-83-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. strem.com [strem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound CAS#: 676-83-5 [m.chemicalbook.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. WO2016079164A1 - Method for producing methyl-dichloro-phosphane - Google Patents [patents.google.com]

- 11. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 12. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrumchemical.com [spectrumchemical.com]

Precursors for Methyldichlorophosphine synthesis

An In-depth Technical Guide to the Core Precursors and Synthesis of Methyldichlorophosphine

Introduction

This compound (CH₃PCl₂), also known as methyl phosphonous dichloride, is a fundamental organophosphorus compound that serves as a critical building block in a wide array of chemical syntheses. It is a colorless, corrosive, and highly reactive liquid characterized by a pungent odor.[1] Its utility spans the production of herbicides like Glufosinate, flame retardants, plastic stabilizers, and various catalysts.[1] However, its significance is also linked to its role as a precursor in the synthesis of V-series and G-series nerve agents, which has led to its classification as a Schedule 2 substance under the Chemical Weapons Convention.[1][2] This dual-use nature mandates that all handling and synthesis activities are conducted with the utmost regard for safety, security, and regulatory compliance by trained professionals. This guide provides a detailed exploration of the primary precursor systems and synthetic pathways for this compound, grounded in established chemical principles and safety protocols.

Core Synthesis Pathways from Primary Precursors

The industrial and laboratory-scale production of this compound is dominated by two principal strategies: the alkylation of phosphorus trichloride via an intermediate complex and the direct, high-temperature methylation of phosphorus trichloride with methane.

Pathway 1: Alkylation of Phosphorus Trichloride (PCl₃)

This widely-used method involves the formation of a non-isolated methyltrichlorophosphonium salt, which is subsequently reduced to yield the desired product. The core principle lies in the reaction of a methylating agent with phosphorus trichloride in the presence of a Lewis acid, followed by a reduction step.

Precursor System: PCl₃ / Methyl Halide / Lewis Acid

The primary precursors for this pathway are phosphorus trichloride (PCl₃), a methylating agent—typically methyl chloride (CH₃Cl) or methyl iodide (CH₃I)—and a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[1][3] The Lewis acid is crucial for activating the phosphorus center, facilitating the alkylation by the methyl halide. This reaction forms a stable salt complex, such as [CH₃PCl₃]⁺[AlCl₄]⁻.[1][3]

Causality in Precursor Selection:

-

Phosphorus Trichloride (PCl₃): Serves as the readily available phosphorus backbone. Its lone pair of electrons is nucleophilic, but the electron-withdrawing chlorine atoms necessitate the use of a Lewis acid to enhance its reactivity toward alkylation.

-

Methyl Halide (CH₃Cl vs. CH₃I): Methyl iodide is a more reactive alkylating agent than methyl chloride, but methyl chloride is often preferred in industrial settings due to lower cost and easier handling as a gas.

-

Aluminum Chloride (AlCl₃): As a powerful Lewis acid, it coordinates with a chlorine atom on PCl₃, creating a more electrophilic phosphorus center that is susceptible to attack by the methylating agent.

Diagram: Formation of the Phosphonium Salt Complex

Caption: Lewis acid activation of PCl₃ followed by methylation.

Reduction of the Intermediate Complex

The stable phosphonium salt does not spontaneously yield this compound. A reduction step is required to convert the phosphorus(V) center in the complex to the phosphorus(III) state of the final product. Several reducing agents can be employed, each with distinct advantages and protocols.

Protocol 1: Reduction with Metallic Powders

A common and effective method involves the reduction of the complex using metallic powders such as aluminum or iron.[1][4]

-

Step 1: Complex Formation: In a sealed reaction vessel under an inert nitrogen atmosphere, phosphorus trichloride, aluminum chloride, and methyl chloride (or iodide) are combined and agitated to form the intermediate salt complex.[3]

-

Step 2: Introduction of Reducing Agent: Aluminum powder or iron powder is added to the reaction mixture.[1][4] In some patented one-step processes, the aluminum powder is present from the start.[4]

-

Step 3: Reaction and Distillation: The mixture is heated. The reduction proceeds, and the volatile this compound (boiling point ~81-82°C) is continuously removed from the reaction mixture by distillation.

-

Step 4: Purification: The crude distillate is typically redistilled to achieve high purity.

Self-Validating System: The continuous removal of the low-boiling point product via distillation drives the reaction equilibrium forward, maximizing yield and minimizing side reactions. The final purity can be readily confirmed by ³¹P NMR spectroscopy, which should show a characteristic sharp peak around -191 ppm.[3]

Protocol 2: Reduction with Phenyldichlorophosphine

An alternative laboratory-scale synthesis uses an organophosphorus compound as the reducing agent.[3]

-

Step 1: Complex Formation: The [CH₃PCl₃]⁺[AlCl₄]⁻ complex is prepared as described previously from methyl chloride, PCl₃, and AlCl₃.[3]

-

Step 2: Addition of Reagents: Phosphorus oxychloride (POCl₃) is added, which can cause an exothermic reaction and helps dissolve the complex. Subsequently, phenyldichlorophosphine (C₆H₅PCl₂) is added as the reducing agent.[3]

-

Step 3: Thermal Reaction: The mixture is heated to approximately 130°C, at which point it becomes homogeneous.[3]

-

Step 4: Distillation: The product, this compound, is distilled from the reaction mixture.

Causality in Experimental Choice: Phenyldichlorophosphine acts as an oxygen acceptor in this redox system, being converted to phenylphosphonic dichloride, while the phosphorus in the salt complex is reduced. This method avoids handling fine metallic powders but introduces other organophosphorus compounds that must be separated.

| Reducing Agent | Typical Yield | Advantages | Disadvantages |

| Aluminum Powder | ~89%[4] | High yield, cost-effective | Heterogeneous reaction, requires agitation |

| Iron Powder | Reported[1] | Low cost, readily available | Can be less reactive than aluminum |

| Phenyldichlorophosphine | Lower than metals | Homogeneous reaction at high temp | Requires additional reagents (POCl₃) |

| Tributylphosphine | ~61%[3] | Soluble reducing agent | Lower yield, higher cost of reagent |

Pathway 2: Direct Methylation of PCl₃ with Methane (CH₄)

For large-scale industrial production, a more direct route involves the high-temperature, gas-phase reaction of methane with phosphorus trichloride. This process typically operates under free-radical conditions.

Precursor System: PCl₃ / CH₄ / Initiator

The core precursors are simply phosphorus trichloride and methane. The key to this synthesis is the choice of an initiator that can generate radicals at high temperatures to start a chain reaction. While older methods used carbon tetrachloride (CCl₄), modern processes favor thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) due to lower toxicity and reduced reactor fouling.[5][6]

Causality in Initiator Selection: Thionyl chloride and sulfuryl chloride are effective radical initiators at temperatures between 500-650°C. They decompose to generate chlorine radicals, which then propagate the chain reaction. This avoids the environmental and operational issues associated with CCl₄.[5]

Diagram: Simplified Free-Radical Synthesis Workflow

Caption: High-temperature, continuous flow process for CH₃PCl₂ synthesis.

Protocol 3: Catalytic Gas-Phase Synthesis

-

Step 1: Vaporization and Mixing: Gaseous streams of phosphorus trichloride, methane, and the initiator (e.g., 2-7 mol% sulfuryl chloride relative to PCl₃) are precisely metered and mixed.[6]

-

Step 2: Reaction: The gas mixture is passed through a flow reactor heated to 550-650°C with a short residence time (0.1 to 0.9 seconds).[6]

-

Step 3: Quenching and Condensation: The hot effluent gas is rapidly cooled (quenched) to condense the products and unreacted PCl₃.

-

Step 4: Purification: The resulting liquid mixture is separated by fractional distillation to isolate the pure this compound.

Self-Validating System: This continuous process is controlled by precise monitoring of temperature, pressure, flow rates, and residence time. The product stream is analyzed by gas chromatography to ensure the reaction is proceeding efficiently and to optimize parameters for yield and purity.

Critical Safety and Handling Protocols

This compound is a hazardous material that demands stringent safety measures. It is flammable, highly reactive, and corrosive.[1][7] Upon contact with moisture or water, it hydrolyzes violently to release hydrochloric acid fumes.[8] Inhalation is highly toxic and can cause severe burns to the respiratory tract.[9]

Mandatory Handling Procedures:

-

Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques to prevent contact with air and moisture.[10]

-

Ventilation: Work must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9][11]

-

Personal Protective Equipment (PPE): A comprehensive set of PPE is required, including:

-

Emergency Preparedness: Eyewash stations and safety showers must be immediately accessible. Appropriate spill kits containing dry absorbents (such as sand or soda ash) must be available. Do not use water to clean up spills. [7]

-

Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for corrosive and flammable materials, away from water and incompatible substances like strong oxidizing agents or bases.[8]

Diagram: Safety Workflow for Handling this compound

Caption: A systematic safety workflow is mandatory for all operations.

Conclusion

The synthesis of this compound is a well-established process that relies on a few key precursor systems. The choice between the alkylation of phosphorus trichloride and the direct gas-phase methylation with methane is largely dependent on the desired scale of production, available equipment, and economic factors. While the chemical pathways are straightforward, the highly hazardous nature of the precursors, intermediates, and the final product cannot be overstated. A deep understanding of the reaction mechanisms, coupled with rigorous adherence to validated safety and handling protocols, is absolutely essential for any researcher or professional working with this important but dangerous chemical intermediate.

References

-

Title: Synthesis of this compound and dimethylchlorophosphine.[3] Source: Sciencemadness.org URL:

-

Title: this compound - Wikipedia.[1] Source: Wikipedia URL:

-

Title: this compound - SAFETY DATA SHEET.[8] Source: Alfa Aesar URL:

-

Title: SAFETY DATA SHEET - Fisher Scientific.[10] Source: Fisher Scientific URL:

-

Title: SAFETY DATA SHEET - TCI AMERICA.[9] Source: Spectrum Chemical URL:

-

Title: Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem.[12] Source: PubChem URL:

-

Title: SAFETY DATA SHEET - Thermo Fisher Scientific.[11] Source: Thermo Fisher Scientific URL:

-

Title: Methylphosphonyl dichloride - Wikipedia.[2] Source: Wikipedia URL:

-

Title: SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific URL:

-

Title: Preparation method and preparation system for synthesizing methyl phosphine dichloride through one-step method - Google Patents.[4] Source: Google Patents URL:

-

Title: Method for producing methyl-dichloro-phosphane - Google Patents.[5] Source: Google Patents URL:

- Title: Process for the manufacture of methyl dichloro phosphine oxide - Google Patents.

-

Title: Process for producing methyldichlorophosphane - Google Patents.[6] Source: Google Patents URL:

- Title: METHOD OF OBTAINING METHYL DICHLOROPHOSPHINE - Google Patents.

-

Title: Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem.[7] Source: PubChem URL:

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CN112028937B - Preparation method and preparation system for synthesizing methyl phosphine dichloride through one-step method - Google Patents [patents.google.com]

- 5. WO2016079164A1 - Method for producing methyl-dichloro-phosphane - Google Patents [patents.google.com]

- 6. US20170313731A1 - Process for producing methyldichlorophosphane - Google Patents [patents.google.com]

- 7. Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.es [fishersci.es]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of Methyldichlorophosphine with Water and Moisture: A Guide to Mechanistic Understanding and Safe Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldichlorophosphine (MDCP), a cornerstone intermediate in organophosphorus chemistry, is pivotal in the synthesis of products ranging from agrochemicals to flame retardants and pharmaceuticals.[1] However, its utility is intrinsically linked to its extreme reactivity, particularly with water and atmospheric moisture. This guide provides an in-depth analysis of the hydrolysis of MDCP, detailing the underlying reaction mechanism, hazardous byproducts, and the causality behind essential safety protocols. It is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to handle this compound safely and effectively, ensuring both experimental integrity and personnel safety. The narrative emphasizes field-proven insights and self-validating protocols, grounded in authoritative references.

Introduction to this compound (CH₃PCl₂)

This compound, also known as methyl phosphonous dichloride, is a colorless liquid characterized by a pungent odor.[2][3] It belongs to the halophosphine family and serves as a critical precursor for creating P-C bonds in a variety of synthetic applications.[1] Its significance lies in its ability to act as a building block for more complex organophosphorus compounds, including difunctional phosphonoamidite coupling reagents and "phospha-Wittig" reagents.[3] However, the phosphorus(III) center is highly susceptible to nucleophilic attack, a characteristic that defines its reactivity profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | CH₃Cl₂P | [1][4] |

| Molecular Weight | 116.92 g/mol | [4] |

| Appearance | Colorless liquid | [2][3][5] |

| Odor | Pungent | [2][5][6] |

| Boiling Point | 81 - 82 °C | [3][4] |

| Density | 1.300 g/mL | [3][4] |

| Flash Point | 48 °C / 118.4 °F | [3][4] |

| Water Solubility | Reacts violently | [3][4][6] |

| Sensitivity | Highly sensitive to air and moisture | [3][4][5] |

The Hydrolysis of this compound: A Mechanistic Perspective

The defining characteristic of MDCP is its violent and highly exothermic reaction with water, including ambient moisture in the air.[4][5][7] This reactivity is not merely a handling nuisance but a core chemical property that dictates its storage, use, and disposal. Understanding the mechanism is paramount for predicting its behavior and designing safe experimental protocols.

Overall Reaction

The hydrolysis of MDCP proceeds rapidly to replace both chlorine atoms with hydroxyl groups, yielding methylphosphonous acid and two equivalents of hydrochloric acid.

CH₃PCl₂(l) + 2H₂O(l) → CH₃P(OH)₂(aq) + 2HCl(g)

The hydrochloric acid is released as a corrosive gas, which often appears as white fumes upon contact with moist air.[2][3][5]

Stepwise Reaction Mechanism

The hydrolysis of compounds like MDCP is understood to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the phosphorus center.[8][9] The phosphorus atom, being electron-deficient due to the electronegative chlorine atoms, is a strong electrophile.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom. This forms a trigonal bipyramidal transition state or intermediate.

-

Chloride Elimination: The P-Cl bond breaks, and a chloride ion is expelled as the leaving group.

-

Deprotonation: A second water molecule acts as a base, deprotonating the oxonium ion intermediate to yield a phosphinous acid chloride (CH₃P(OH)Cl) and a hydronium ion (which combines with the chloride to form HCl).

-

Second Hydrolysis: The process repeats for the second chlorine atom, ultimately yielding methylphosphonous acid (CH₃P(OH)₂).

The high reactivity is driven by the good leaving group ability of the chloride ion and the electrophilicity of the phosphorus atom.

Caption: Proposed Hydrolysis Mechanism of MDCP

Hazards Associated with Hydrolysis

The hydrolysis of MDCP is the root cause of its primary operational hazards. The reaction is not only rapid but can be uncontrollable if not properly managed.

Table 2: Summary of Reactivity Hazards

| Hazard | Description | Causality | Source(s) |

| Pyrophoricity | Spontaneously ignites upon contact with moist air. | The hydrolysis reaction is extremely rapid and highly exothermic, releasing enough heat to ignite the flammable MDCP or its byproducts. | [2][4][5][7] |

| Violent Reaction with Water | Reacts vigorously or explosively on contact with bulk water. | Rapid, uncontrolled hydrolysis generates a large volume of HCl gas and intense heat, which can cause pressure buildup and explosions in contained systems. | [2][5][6][7] |

| Corrosive Gas Emission | Forms corrosive fumes of hydrochloric acid (HCl) in moist air. | HCl is a direct byproduct of the hydrolysis reaction. | [1][2][3][5] |

| Severe Burns | Contact with the liquid or its vapors causes severe chemical burns to skin and eyes. | The inherent corrosivity of MDCP is exacerbated by its reaction with moisture on tissues, forming hydrochloric acid directly on the contact surface. | [1][4][5][7] |

| High Toxicity | Very toxic by inhalation; may cause chemical pneumonitis. | Inhalation of MDCP vapor and the HCl gas it produces can cause severe damage to the respiratory tract. Fire and decomposition can also release toxic phosphine and phosphorus oxides. | [4][6][7] |

Field-Proven Protocols for Safe Handling and Mitigation

Given the extreme water-reactivity of MDCP, all handling procedures must be designed around the rigorous exclusion of water and atmospheric moisture. This necessitates a self-validating system where the environment and equipment inherently prevent accidental contact.

Storage and Inert Atmosphere Operations

The primary directive for handling MDCP is to maintain a dry, inert atmosphere at all times.[4][10] This is non-negotiable.

Protocol for Transfer of this compound:

-

Preparation: Ensure the MDCP container (typically a Sure/Seal™ bottle) is at ambient temperature. Prepare a dry, nitrogen- or argon-flushed glovebox or a Schlenk line setup. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or in a desiccator.

-

Inerting: Assemble the reaction glassware and flush thoroughly with inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Ensure a positive pressure of inert gas is maintained throughout the procedure.

-

Cannula Transfer: Use a double-tipped needle (cannula) technique for liquid transfer. Puncture the septum of the MDCP bottle with one end of the cannula and the septum of the reaction flask with the other.

-

Pressure Differential: Apply a slight positive pressure of inert gas to the MDCP bottle to slowly push the liquid through the cannula into the reaction flask. Causality: This controlled, slow addition prevents splashes and allows for careful monitoring. Using a vacuum on the receiving flask is not recommended as it can cause solvent to boil and the transfer to become uncontrollable.

-

Completion: Once the desired amount is transferred, remove the cannula from the reaction flask first, then from the source bottle, to prevent suck-back. Replace the punctured septa if performing multiple reactions over time.

Caption: Inert Atmosphere Transfer Workflow

Protocol for Controlled Quenching and Neutralization

Destroying residual MDCP after a reaction requires a controlled procedure to manage the exothermic hydrolysis. Never add water or aqueous solutions directly to concentrated MDCP.

-

Inert Dilution: Ensure the reaction vessel containing residual MDCP is under an inert atmosphere and cooled in an ice bath (0°C). Dilute the mixture with a compatible, anhydrous, non-protic solvent (e.g., toluene, hexane) to reduce the concentration of MDCP.

-

Slow Reverse Addition: Prepare a separate flask with a stirred, cooled (0°C) solution of a weak base, such as 10% aqueous sodium bicarbonate or a mixture of isopropanol and triethylamine.

-

Controlled Transfer: Using a cannula or a dropping funnel, slowly add the diluted MDCP solution to the vigorously stirred quenching solution. Causality: This "reverse quench" ensures the MDCP is always the limiting reagent in the presence of a large excess of the quenching agent, allowing the heat generated to be safely dissipated.

-

Monitoring: Monitor the temperature of the quenching flask and the rate of any gas evolution. Adjust the addition rate to keep the temperature below a safe threshold (e.g., < 20°C).

-

Completion and Verification: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure all MDCP has reacted. The pH of the aqueous layer can then be tested to ensure it is neutral or basic before disposal.

Spill Management

In the event of a spill, the immediate priority is to isolate the area and prevent contact with moisture.

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (e.g., fume hood is operating at maximum).

-

DO NOT USE WATER: Under no circumstances should water or a standard fire extinguisher (CO₂, water) be used.[2][7] This will exacerbate the situation violently.

-

Absorb: Cover the spill with a dry, inert absorbent material such as dry sand, soda ash, or diatomaceous earth.[2][4] Do not use combustible materials like paper towels or cellulose-based absorbents.[2]

-

Collect: Using non-sparking tools, carefully collect the absorbed material into a dry, clearly labeled container.[7]

-

Decontaminate: The container should be left loosely covered (to prevent pressure buildup from slow residual reaction with any entrained moisture) in a fume hood before being sealed and disposed of as hazardous waste.

Conclusion

This compound is a potent and valuable reagent whose utility is directly tied to its high reactivity. Its violent hydrolysis is not an anomalous behavior but a predictable chemical property stemming from the electrophilic nature of the phosphorus center. For researchers, scientists, and drug development professionals, mastery of this topic is not academic; it is a prerequisite for safe and successful experimentation. By understanding the mechanism of hydrolysis and adhering to field-proven, self-validating protocols for the strict exclusion of moisture, the significant hazards of MDCP can be effectively managed, allowing its synthetic power to be harnessed responsibly.

References

-

Alfa Aesar. (2012). This compound - SAFETY DATA SHEET. Retrieved from [Link]

-

Haz-Map. (n.d.). Methyl phosphonous dichloride. Hazardous Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl phosphonous dichloride. PubChem Compound Summary for CID 61194. Retrieved from [Link]

-

LookChem. (n.d.). This compound 676-83-5 wiki. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphosphonyl dichloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl phosphonic dichloride. PubChem Compound Summary for CID 12671. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Hudson, R. F., & Moss, G. E. (1962). The Mechanism of Hydrolysis of Phosphonochloridates and Related Compounds. Journal of the Chemical Society, 201.

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Waterloo. (n.d.). HYDROLYSIS. Retrieved from [Link]

- Kourim, V. (1960). Synthesis of this compound and dimethylchlorophosphine. Chemistry & Industry, (9), 256.

- Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.

- Keglevich, G. (2018).

- Li, Z., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8037-8045.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. METHYL PHOSPHONOUS DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound CAS#: 676-83-5 [m.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. Methyl phosphonous dichloride - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. web.viu.ca [web.viu.ca]

- 10. fishersci.es [fishersci.es]

An In-Depth Technical Guide to the Oxidation Reactions of Methyldichlorophosphine

This guide provides a comprehensive technical overview of the oxidation reactions of methyldichlorophosphine (CH₃PCl₂), a critical process in the synthesis of various organophosphorus compounds. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core principles, experimental methodologies, and safety protocols associated with the conversion of this compound to its pentavalent phosphorus derivatives, primarily methylphosphonyl dichloride (CH₃P(O)Cl₂).

Introduction to this compound: A Versatile Precursor

This compound, also known as methylphosphonous dichloride, is a highly reactive organophosphorus compound with the chemical formula CH₃PCl₂.[1][2] It serves as a fundamental building block in the synthesis of a wide array of organophosphorus compounds, including pesticides, flame retardants, and ligands for catalysis.[1] Its utility stems from the nucleophilic nature of the phosphorus(III) center and the reactivity of the P-Cl bonds, which readily undergo substitution and oxidation reactions.

However, the high reactivity of this compound also presents significant handling challenges. It is a colorless, corrosive, and flammable liquid that is pyrophoric, meaning it can ignite spontaneously in air.[3][4] Furthermore, it reacts violently with water and moisture, releasing toxic and corrosive fumes of hydrogen chloride.[3][4] A thorough understanding of its properties and strict adherence to safety protocols are paramount for its safe handling and use in any experimental setting.

The Core of the Matter: Oxidation to Methylphosphonyl Dichloride

The oxidation of the phosphorus(III) center in this compound to a phosphorus(V) center is a pivotal transformation, yielding the more stable and versatile methylphosphonyl dichloride (CH₃P(O)Cl₂). This compound is a key intermediate in the production of various chemical agents and has applications in oligonucleotide synthesis.[5][6][7] The oxidation process can be achieved through several methods, each with its own advantages, challenges, and mechanistic nuances.

Oxidation with Sulfuryl Chloride (SO₂Cl₂)

One of the most common and efficient methods for the synthesis of methylphosphonyl dichloride is the oxidation of this compound with sulfuryl chloride.[5][8] This reaction is typically high-yielding and proceeds under relatively mild conditions.

Mechanism: The reaction is believed to proceed through a complex involving the nucleophilic attack of the phosphorus atom on one of the chlorine atoms of sulfuryl chloride. This is followed by the elimination of sulfur dioxide and thionyl chloride.

Caption: Oxidation of this compound with Sulfuryl Chloride.

Experimental Protocol:

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the pyrophoric this compound from igniting and to avoid hydrolysis.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent evolved gases to a scrubber) is required.

-

Charging the Reactor: The reaction flask is charged with this compound.

-

Addition of Oxidant: Sulfuryl chloride is added dropwise to the stirred this compound at a controlled temperature, typically starting at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a steady reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the this compound signal and the appearance of the methylphosphonyl dichloride signal.

-

Work-up and Purification: Upon completion, the reaction mixture is typically purified by fractional distillation under reduced pressure to isolate the methylphosphonyl dichloride.